molecular formula C13H16O2 B15082870 Sec-butyl cinnamate CAS No. 7726-62-7

Sec-butyl cinnamate

Cat. No.: B15082870
CAS No.: 7726-62-7
M. Wt: 204.26 g/mol
InChI Key: KAUQDJKVXUKALZ-MDZDMXLPSA-N
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Description

Sec-butyl cinnamate is an organic compound belonging to the cinnamate family. It is an ester formed from cinnamic acid and sec-butyl alcohol. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its chemical structure consists of a cinnamoyl group attached to a sec-butyl group, making it a versatile molecule with various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sec-butyl cinnamate can be synthesized through the esterification of cinnamic acid with sec-butyl alcohol. This reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using more efficient methods, such as microwave-assisted synthesis. This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times compared to traditional methods . Catalysts like heteropoly acids and solid superacids are often employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

Sec-butyl cinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sec-butyl cinnamate has several applications in scientific research:

Comparison with Similar Compounds

Sec-butyl cinnamate can be compared with other cinnamate derivatives such as:

  • Methyl cinnamate
  • Ethyl cinnamate
  • Butyl cinnamate

Uniqueness

This compound is unique due to its specific sec-butyl group, which imparts distinct physical and chemical properties compared to other cinnamate esters. For example, it has been found to have higher antimicrobial activity than methyl and ethyl cinnamate .

Similar Compounds

Properties

CAS No.

7726-62-7

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

butan-2-yl (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C13H16O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/b10-9+

InChI Key

KAUQDJKVXUKALZ-MDZDMXLPSA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCC(C)OC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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